Tert-butyl 3,3-difluoro-4-(trifluoromethylsulfonyloxy)-2,6-dihydropyridine-1-carboxylate
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Overview
Description
Tert-butyl 3,3-difluoro-4-(trifluoromethylsulfonyloxy)-2,6-dihydropyridine-1-carboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple fluorine atoms and a trifluoromethylsulfonyloxy group, making it a valuable molecule for synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3,3-difluoro-4-(trifluoromethylsulfonyloxy)-2,6-dihydropyridine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate with trifluoromethanesulfonic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3,3-difluoro-4-(trifluoromethylsulfonyloxy)-2,6-dihydropyridine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethylsulfonyloxy group can be replaced by other nucleophiles, leading to the formation of diverse derivatives.
Reduction Reactions: The compound can be reduced to form different functional groups, depending on the reducing agent used.
Oxidation Reactions: Oxidation can lead to the formation of more complex structures with additional functional groups
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) for reduction reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) for oxidation reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups, while reduction and oxidation reactions can lead to the formation of alcohols, ketones, and other functionalized compounds .
Scientific Research Applications
Tert-butyl 3,3-difluoro-4-(trifluoromethylsulfonyloxy)-2,6-dihydropyridine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of tert-butyl 3,3-difluoro-4-(trifluoromethylsulfonyloxy)-2,6-dihydropyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. The presence of multiple fluorine atoms and the trifluoromethylsulfonyloxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can lead to changes in biological activity and the modulation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate: Shares a similar core structure but lacks the trifluoromethylsulfonyloxy group.
Tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate: Another related compound with a hydroxyl group instead of the trifluoromethylsulfonyloxy group .
Uniqueness
The uniqueness of tert-butyl 3,3-difluoro-4-(trifluoromethylsulfonyloxy)-2,6-dihydropyridine-1-carboxylate lies in its trifluoromethylsulfonyloxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s reactivity and potential for forming diverse derivatives, making it a valuable molecule for various applications in research and industry .
Properties
Molecular Formula |
C11H14F5NO5S |
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Molecular Weight |
367.29 g/mol |
IUPAC Name |
tert-butyl 3,3-difluoro-4-(trifluoromethylsulfonyloxy)-2,6-dihydropyridine-1-carboxylate |
InChI |
InChI=1S/C11H14F5NO5S/c1-9(2,3)21-8(18)17-5-4-7(10(12,13)6-17)22-23(19,20)11(14,15)16/h4H,5-6H2,1-3H3 |
InChI Key |
YHYHRFAJMQRAGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC=C(C(C1)(F)F)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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